molecular formula C9H8F3NO3 B2575696 3-Ethoxy-5-(trifluoromethyl)picolinic acid CAS No. 257862-54-7

3-Ethoxy-5-(trifluoromethyl)picolinic acid

Cat. No. B2575696
CAS RN: 257862-54-7
M. Wt: 235.162
InChI Key: OZTWGNULSXOKAM-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(trifluoromethyl)picolinic acid is a chemical compound with the CAS Number: 257862-54-7 and a molecular weight of 235.16 . It is a solid substance that is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8F3NO3/c1-2-16-6-3-5(9(10,11)12)4-13-7(6)8(14)15/h3-4H,2H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s properties related to permeation and solubility can be described using various Log P and Log S values .

Scientific Research Applications

Antioxidant Activity and Metal Chelation

Analytical Methods for Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, contributing to the prevention of chronic diseases. Picolinic acid derivatives are studied within the spectrum of antioxidant activity, employing various assays such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) to measure their efficacy. These methods, based on hydrogen atom transfer and electron transfer, respectively, provide insights into the antioxidant potential of compounds, including picolinic acid derivatives, highlighting their relevance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Metal Chelation Properties

The chelation of metal ions by picolinic acid derivatives is of significant interest due to its implications in environmental science and toxicology. Picolinic acid, a known chelating agent, forms complexes with radionuclides, potentially enhancing their migration from disposal sites. This characteristic is crucial in understanding the environmental fate of radionuclides and in developing strategies for waste management and decontamination (Serne et al., 1996).

Implications in Neuroprotection and Disease Modulation

Neuroprotective and Antidepressant Effects

Natural products targeting the tryptophan pathway, where picolinic acid plays a role, have shown promising neuroprotective and antidepressant effects. This pathway's modulation, including the production of picolinic acid, affects the gut-brain axis, influencing mental health disorders such as depression. Understanding these interactions opens avenues for developing novel therapeutic agents leveraging picolinic acid derivatives for neuroprotection and mood regulation (Liaqat et al., 2022).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Future Directions

While specific future directions for this compound are not mentioned in the sources, it’s worth noting that compounds like this one are often used as building blocks in organic synthesis . This suggests potential applications in the development of new synthetic methods and the synthesis of complex molecules.

properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-6-3-5(9(10,11)12)4-13-7(6)8(14)15/h3-4H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTWGNULSXOKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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